molecular formula C12H19O3PSe B14411294 Diethyl [(methylselanyl)(phenyl)methyl]phosphonate CAS No. 80436-47-1

Diethyl [(methylselanyl)(phenyl)methyl]phosphonate

Cat. No.: B14411294
CAS No.: 80436-47-1
M. Wt: 321.22 g/mol
InChI Key: PZCVZNINCAYBBB-UHFFFAOYSA-N
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Description

Diethyl [(methylselanyl)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenylmethyl group substituted with a methylselanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(methylselanyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative containing a methylselanyl group. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphite and the benzyl halide under mild conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(methylselanyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphonate ester.

Major Products Formed

    Oxidation: Formation of the corresponding selenoxide.

    Substitution: Formation of substituted benzyl derivatives.

    Hydrolysis: Formation of diethyl phosphonic acid.

Scientific Research Applications

Diethyl [(methylselanyl)(phenyl)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(methylselanyl)(phenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes . The methylselanyl group can undergo redox reactions, potentially generating reactive oxygen species that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(methylselanyl)(phenyl)methyl]phosphonate is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

80436-47-1

Molecular Formula

C12H19O3PSe

Molecular Weight

321.22 g/mol

IUPAC Name

[diethoxyphosphoryl(methylselanyl)methyl]benzene

InChI

InChI=1S/C12H19O3PSe/c1-4-14-16(13,15-5-2)12(17-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3

InChI Key

PZCVZNINCAYBBB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)[Se]C)OCC

Origin of Product

United States

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